
GSK2795039
Übersicht
Beschreibung
GSK2795039 ist ein neuartiger niedermolekularer Inhibitor der NADPH-Oxidase 2 (NOX2). Diese Verbindung wurde durch ein Hochdurchsatz-Screening und anschließende Lead-Optimierungskampagne entdeckt, die darauf abzielte, Inhibitoren des NOX2-Enzyms zu identifizieren. NOX2 ist Teil der NADPH-Oxidase-Enzymfamilie, die die Bildung von reaktiven Sauerstoffspezies (ROS) katalysiert. Diese Enzyme spielen eine entscheidende Rolle in verschiedenen physiologischen Prozessen, tragen aber auch in bestimmten Krankheitszuständen zu oxidativem Stress bei .
Biochemische Analyse
Biochemical Properties
GSK2795039 has been shown to inhibit both the formation of reactive oxygen species (ROS) and the utilization of the enzyme substrates, NADPH and oxygen, in a variety of semirecombinant cell-free and cell-based NOX2 assays . It inhibits NOX2 in an NADPH competitive manner and is selective over other NOX isoforms, xanthine oxidase, and endothelial nitric oxide synthase enzymes .
Cellular Effects
This compound has demonstrated significant effects on various types of cells and cellular processes. For instance, it has been shown to improve the dysfunctional voiding behavior induced by cyclophosphamide (CYP), reduce bladder edema and inflammation, and preserve the urothelial barrier integrity and tight junction occludin expression . Furthermore, it has been found to inhibit the characteristic vesical pain and bladder superoxide anion generation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the NOX2 enzyme. It inhibits NOX2 in an NADPH competitive manner . This inhibition results in the reduction of ROS formation and the utilization of the enzyme substrates, NADPH and oxygen .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it has been shown that treatment with this compound can lead to significant improvements in conditions such as bladder dysfunction induced by CYP over time .
Dosage Effects in Animal Models
In animal models, this compound has been administered at a dose of 100 mg/kg to mice 30 min before inducing traumatic brain injury (TBI) . Similarly, in a study investigating the effects of this compound on cyclophosphamide-induced cystitis in mice, the compound was administered at a dose of 5 mg/kg, three times in a 24-hour period .
Metabolic Pathways
This compound is involved in the metabolic pathway of the NOX2 enzyme. It inhibits NOX2 in an NADPH competitive manner, thereby affecting the metabolic process of ROS formation . The compound has been identified to be an aldehyde oxidase substrate .
Subcellular Localization
The subcellular localization of this compound is not explicitly reported in the literature. As an inhibitor of the NOX2 enzyme, it is likely to be found in the locations where NOX2 is present, which includes the plasma membrane and the membranes of intracellular granules .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
GSK2795039, chemisch bekannt als N-(1-Isopropyl-3-(1-Methylindolin-6-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-methyl-1H-pyrazol-3-sulfonamid, wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung des Pyrrolo[2,3-b]pyridin-Kerns beinhalten, gefolgt von der Einführung der Indolin- und Pyrazol-Einheiten. Der Syntheseweg umfasst in der Regel:
- Bildung des Pyrrolo[2,3-b]pyridin-Kerns.
- Einführung der Indolin-Einheit.
- Addition der Pyrazol-Sulfonamid-Gruppe.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Skalierung des Synthesewegs unter Gewährleistung der Reinheit und Ausbeute des Endprodukts. Die Verbindung wird typischerweise in Pulverform mit einer Reinheit von ≥98% hergestellt, wie durch Hochleistungsflüssigkeitschromatographie (HPLC) bestimmt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
GSK2795039 durchläuft hauptsächlich Inhibitionsreaktionen, bei denen es mit dem NOX2-Enzym interagiert. Es hemmt die Bildung von reaktiven Sauerstoffspezies und die Verwendung von Enzymsubstraten, NADPH und Sauerstoff .
Häufige Reagenzien und Bedingungen
Die Hemmung von NOX2 durch this compound ist NADPH-kompetitiv, d. h. es konkurriert mit NADPH um die Bindung an das Enzym. Die Verbindung ist selektiv gegenüber anderen NOX-Isoformen, Xanthinoxidase und endothelialer Stickstoffoxidsynthase-Enzymen .
Hauptsächlich gebildete Produkte
Das Hauptprodukt der Reaktion mit this compound ist die Hemmung der Produktion von reaktiven Sauerstoffspezies, was erhebliche Auswirkungen auf die Reduzierung von oxidativem Stress in verschiedenen Krankheitsmodellen hat .
Wissenschaftliche Forschungsanwendungen
In Vitro and In Vivo Studies
In various studies, GSK2795039 has demonstrated potent inhibitory effects on ROS production across different models:
- Cell-Free Assays : this compound inhibited NOX2-mediated activation with a pIC50 value indicating strong efficacy .
- Cell-Based Assays : It showed effective inhibition of ROS production in human embryonic kidney cells and differentiated PLB-985 cells .
Selectivity and Safety
This compound exhibits high selectivity for NOX2, with minimal effects on other NOX isoforms. In toxicity assessments, it did not show significant cytotoxicity at concentrations up to 100 μM in human embryonic kidney cells .
Cardiovascular Research
Recent studies have explored the role of this compound in mitigating doxorubicin-induced cardiotoxicity. Doxorubicin, a commonly used chemotherapeutic agent, is known for its cardiotoxic side effects. This compound treatment has been shown to:
- Prevent cardiac atrophy and dysfunction.
- Ameliorate abnormalities in cardiac sympathetic nerve terminals.
- Reduce markers of myocyte autophagy associated with doxorubicin treatment .
Inflammatory Conditions
This compound has been evaluated in models of inflammation. In a murine model of acute pancreatitis, systemic administration of this compound significantly reduced serum amylase levels, indicating its potential to modulate inflammatory responses through NOX2 inhibition .
Urological Applications
In studies involving bladder dysfunction induced by cyclophosphamide (CYP), this compound treatment resulted in a significant reduction of superoxide anion generation within bladder tissues. This suggests its potential utility in treating oxidative stress-related urological disorders .
Table 1: Summary of Key Findings from Research Studies on this compound
Wirkmechanismus
GSK2795039 exerts its effects by inhibiting the NOX2 enzyme in an NADPH-competitive manner. This inhibition prevents the formation of reactive oxygen species, thereby reducing oxidative stress. The compound is selective for NOX2 over other NOX isoforms and related enzymes .
Vergleich Mit ähnlichen Verbindungen
GSK2795039 ist einzigartig in seiner Selektivität und Potenz als NOX2-Inhibitor. Ähnliche Verbindungen umfassen:
GLX481304: Ein weiterer NOX2-Inhibitor mit ähnlichen Eigenschaften, aber unterschiedlicher chemischer Struktur.
CYR5099: Ein kürzlich entdeckter NOX2-Inhibitor mit vergleichbarer Wirksamkeit.
This compound bleibt die Referenzverbindung für die NOX2-Hemmung aufgrund seines gut charakterisierten pharmakologischen Profils und seiner nachgewiesenen Wirksamkeit in verschiedenen Krankheitsmodellen .
Biologische Aktivität
GSK2795039 is a novel small molecule inhibitor specifically targeting NADPH oxidase 2 (NOX2). This compound has garnered attention for its potential therapeutic applications in various disease states associated with oxidative stress, particularly due to its ability to inhibit the production of reactive oxygen species (ROS). This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and findings from relevant studies.
This compound operates primarily as a competitive inhibitor of NOX2, effectively blocking the enzyme's ability to utilize its substrates—NADPH and oxygen. This inhibition leads to a significant reduction in ROS production. The compound exhibits selectivity for NOX2 over other NOX isoforms and related enzymes such as xanthine oxidase and endothelial nitric oxide synthase (eNOS) .
Key Characteristics
- Chemical Structure : this compound is characterized by a unique 7-azaindole structure with sulfonamide functionality, which is critical for its NOX2 inhibitory activity .
- Inhibition Profile : The compound demonstrates an IC50 value ranging from 5.5 to 6.5 across various assays, indicating potent inhibitory effects .
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits ROS formation and substrate utilization in cell-free and whole-cell assays. Significant findings include:
- Competitive Inhibition : this compound inhibits NOX2 in an NADPH-competitive manner .
- Selectivity : The compound shows high selectivity for NOX2 compared to other NOX isoforms, as demonstrated through various cell-based assays .
In Vivo Studies
The in vivo efficacy of this compound has been demonstrated in several animal models:
- Paw Inflammation Model : Following systemic administration in mice, this compound abolished ROS production by activated NOX2 in a paw inflammation model, showcasing its therapeutic potential in inflammatory conditions .
- Acute Pancreatitis Model : In murine models of acute pancreatitis, this compound reduced serum amylase levels triggered by cerulein injection, indicating protective effects against pancreatic injury .
Study on Bladder Dysfunction
A recent study investigated the effects of this compound on cyclophosphamide-induced bladder dysfunction in mice. Key outcomes included:
- Improvement of Dysfunctional Voiding Behavior : Treatment with this compound improved voiding behavior and reduced bladder edema and inflammation .
- Reduction in Superoxide Production : The compound significantly decreased superoxide generation in bladder tissues, confirming its role as a selective NOX2 inhibitor .
Comparative Analysis with Other NOX Inhibitors
This compound was compared with other NOX inhibitors such as GKT137831 (Setanaxib), which preferentially inhibits NOX1 and NOX4. This comparative analysis highlighted:
- Specificity for NOX2 : Unlike Setanaxib, this compound specifically targets NOX2 without affecting other isoforms, making it a valuable tool for studying NOX2-related pathophysiology .
Compound | Target Enzyme | IC50 Value | Selectivity |
---|---|---|---|
This compound | NOX2 | 5.5 - 6.5 | High |
Setanaxib | NOX1/NOX4 | Not specified | Moderate |
Eigenschaften
IUPAC Name |
1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2S/c1-15(2)29-14-18(17-6-5-16-8-11-27(3)20(16)13-17)22-19(7-10-24-23(22)29)26-32(30,31)21-9-12-28(4)25-21/h5-7,9-10,12-15H,8,11H2,1-4H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWVTCZKCXPKFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C(C=CN=C21)NS(=O)(=O)C3=NN(C=C3)C)C4=CC5=C(CCN5C)C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.